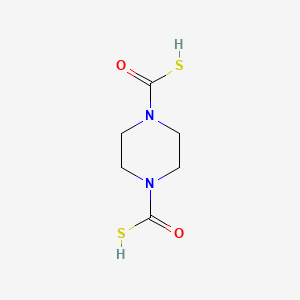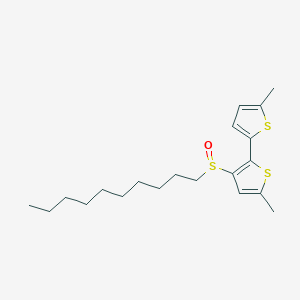
3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is an organic compound that features a unique structure combining a bithiophene core with a decane-1-sulfinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Decane-1-sulfinyl Group: The decane-1-sulfinyl group can be introduced via a sulfoxidation reaction. This involves the oxidation of a decane-1-thiol precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated bithiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene involves its interaction with molecular targets through its sulfinyl and bithiophene moieties. The sulfinyl group can participate in redox reactions, while the bithiophene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Decane-1-sulfinyl)-N-(2-hydroxyethyl)propanamide: Contains a similar sulfinyl group but differs in the core structure.
1-(Decane-1-sulfinyl)-decane: Features a similar sulfinyl group but lacks the bithiophene core.
Uniqueness
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is unique due to its combination of a bithiophene core and a decane-1-sulfinyl substituent. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
672287-41-1 |
|---|---|
Fórmula molecular |
C20H30OS3 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
3-decylsulfinyl-5-methyl-2-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H30OS3/c1-4-5-6-7-8-9-10-11-14-24(21)19-15-17(3)23-20(19)18-13-12-16(2)22-18/h12-13,15H,4-11,14H2,1-3H3 |
Clave InChI |
KLGBHSKKMURUHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCS(=O)C1=C(SC(=C1)C)C2=CC=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

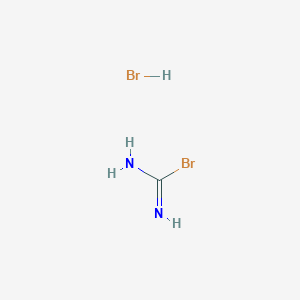
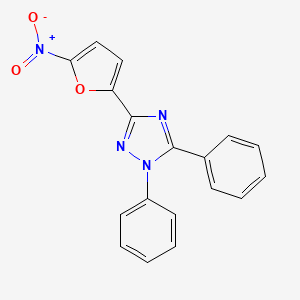
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
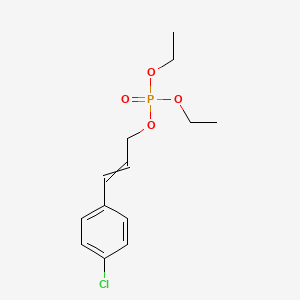
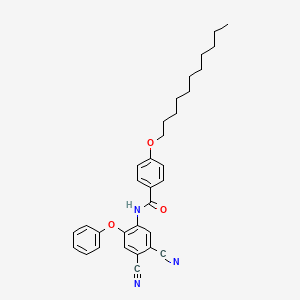
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
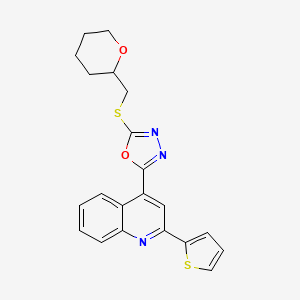
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
